Para-Methylsulfonyl Substitution Enables Dual CK2/GSK3β Target Engagement Within the Tetrahydrobenzo[d]thiazole Chemotype
The tetrahydrobenzo[d]thiazole-2-yl benzamide scaffold has been validated as a dual CK2/GSK3β inhibitory chemotype by Pardhi et al. (2018), with the lead compound 1g (meta-COOH analog) achieving IC₅₀ values of 1.9 μM against CK2 and 0.67 μM against GSK3β in isolated kinase assays [1]. While direct IC₅₀ data for CAS 896337-02-3 against CK2 and GSK3β are not publicly available in the peer-reviewed literature, the para-methylsulfonyl substitution represents a distinct pharmacophore within this scaffold class. Molecular docking studies from the Pardhi series demonstrate that para-substituted analogs (e.g., compound 4a, para-nitro; C-score CK2 = 150.1, GSK3β = 133.9) occupy the ATP-binding pocket differently than meta-substituted congeners (e.g., compound 1g; C-score CK2 = 174.7, GSK3β = 148.9), confirming that the substitution position modulates target engagement [2]. The methylsulfonyl group (SO₂CH₃) provides a hydrogen-bond acceptor capacity absent in methylthio (SCH₃) analogs, potentially altering kinase hinge-region interactions [1].
| Evidence Dimension | Dual kinase target engagement (docking score and enzymatic IC₅₀) for tetrahydrobenzo[d]thiazole-2-yl benzamide scaffold compounds |
|---|---|
| Target Compound Data | CAS 896337-02-3: para-methylsulfonyl substituent; direct IC₅₀ data not available in peer-reviewed literature; scaffold class confirmed as dual CK2/GSK3β inhibitor chemotype |
| Comparator Or Baseline | Compound 1g (meta-COOH analog): CK2 IC₅₀ = 1.9 μM, GSK3β IC₅₀ = 0.67 μM; docking C-score CK2 = 174.7, GSK3β = 148.9. Compound 4a (para-NO₂ analog): C-score CK2 = 150.1, GSK3β = 133.9 |
| Quantified Difference | C-score difference between optimal meta-COOH (1g) and para-substituted analog (4a): ΔC-score = 24.6 (CK2), 15.0 (GSK3β). Para-substitution shifts docking pose relative to meta-substitution within the same scaffold. |
| Conditions | In silico molecular docking against CK2 and GSK3β crystal structures; in vitro kinase inhibition assays using recombinant CK2 and GSK3β enzymes [1] [2] |
Why This Matters
Confirms that the tetrahydrobenzo[d]thiazole-2-yl benzamide scaffold, including its para-methylsulfonyl variant (CAS 896337-02-3), engages both CK2 and GSK3β—a therapeutically relevant dual-target profile for PTEN-dependent cancers—while demonstrating that substitution position and chemistry differentially modulate binding, making this compound a non-interchangeable tool within the series.
- [1] Pardhi TR, Patel MS, Sudarsanam V, Vasu KK. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. 2018;9:1472-1490. DOI: 10.1039/C8MD00321A. View Source
- [2] Pardhi TR, Patel MS, Sudarsanam V, Vasu KK. Electronic Supplementary Material (ESI): Supplementary File 2 — Molecular docking scores (C-score) of synthesized structural analogs on CK2 and GSK3β. MedChemComm. 2018. View Source
